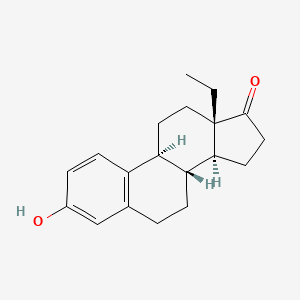

18-Methyl-estrone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H24O2 |

|---|---|

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-13-ethyl-3-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-17,20H,2-3,5,7-10H2,1H3/t15-,16-,17+,19+/m1/s1 |

Clé InChI |

NQPGPSTYXRSFID-VXNCWWDNSA-N |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Origine du produit |

United States |

Advanced Organic Synthesis of Estrone and Its C13 Methyl Modified Analogues

Chemoenzymatic and Stereoselective Synthesis Routes of Estrone (B1671321) Derivatives

The synthesis of estrone and its derivatives, particularly those modified at the C13-methyl position, is a significant area of research in organic chemistry. These modifications can profoundly influence the biological activity of the steroid. The following sections detail various advanced synthetic strategies employed to achieve stereocontrol and introduce structural diversity in the estrone framework.

Diastereoselective Control in C13-Methyl Group Introduction

The spatial orientation of the C13-methyl group (C18) is a critical determinant of the biological properties of steroidal compounds. Achieving diastereoselective control during its introduction is a key challenge in the synthesis of estrone analogues.

One notable strategy involves the Lewis acid-mediated Diels-Alder reaction. For instance, the reaction between a chiral enone and Dane's diene can proceed in a diastereoselective exo-mode to establish the trans-C9-C14 stereochemistry, which is characteristic of natural (+)-estrone. acs.org This approach mitigates steric repulsion between the reacting molecules. acs.org Following this cycloaddition, the introduction of the quaternary 18-methyl group can also be achieved with high diastereoselectivity. This is often accomplished by directing the incoming methyl group to the convex face of the molecule, resulting in the desired trans C-D ring junction. acs.org

Another approach to achieve diastereoselectivity involves reductive methylation. This process has been used to convert an enone intermediate into 14-epiestrone methyl ether. pnas.orgresearchgate.net This reaction proceeds with high diastereoselectivity, highlighting its utility in controlling the stereochemistry at the C14 position, which is adjacent to the C13-methyl group. pnas.org

Enantioselective Total Synthesis Approaches to Estrone and its Methylated Forms

The total synthesis of enantiomerically pure estrone and its methylated analogues has been a long-standing goal for synthetic chemists. Various strategies have been developed to achieve this, often employing asymmetric reactions as key steps.

Another successful approach is the asymmetric Torgov cyclization, catalyzed by a chiral disulfonimide. uoi.gr This reaction furnishes the Torgov diene and its analogues in excellent yields and with high enantioselectivity. uoi.gr This method has been applied to a concise total synthesis of (+)-estrone. uoi.gr

Radical-mediated cascade reactions have also been employed in the total synthesis of (±)-estrone. nih.govresearchgate.net One such approach involves the treatment of an iododienynone with a tin hydride reagent, which triggers a series of cyclizations to form the tetracyclic estrane (B1239764) skeleton. nih.govresearchgate.net While this method initially produces a racemic mixture, it represents a novel and conceptually different route to the estrone framework. nih.gov

Furthermore, a facile six-step synthesis of ent-17β-estradiol, the enantiomer of the natural hormone, has been developed from readily available starting materials. nih.gov This synthesis also allows for the preparation of various analogues with modifications in the C-ring and at the C17 position. nih.gov

| Synthetic Approach | Key Features | Outcome | Reference(s) |

| Asymmetric Michael Addition | Convergent, 9 steps, high π-facial diastereoselectivity. | (+)-Estrone methyl ether (6.3% overall yield, >97.3% ee). sci-hub.se | sci-hub.se |

| Asymmetric Torgov Cyclization | Catalyzed by a chiral disulfonimide. | Torgov diene and analogues in high yield and enantioselectivity. uoi.gr | uoi.gr |

| Radical-Mediated Cascade | Novel cascade of radical cyclizations from an iododienynone. | (±)-Estrone. nih.govresearchgate.net | nih.govresearchgate.net |

| Synthesis of ent-17β-estradiol | Facile, 6 steps from readily available precursors. | ent-17β-Estradiol and analogues. nih.gov | nih.gov |

Microwave-Assisted Stereoselective Transformations in the Estrone Series

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. mdpi.comrsc.org This technology has been successfully applied to stereoselective transformations in the estrone series.

For example, the synthesis of novel ring D-condensed 2-pyrazolines from steroidal α,β-enones and hydrazine (B178648) derivatives has been efficiently carried out using microwave assistance. mdpi.comresearchgate.netmdpi.comnih.gov The ring-closure reaction of 16-benzylidene estrone 3-methyl ether with hydrazine in acetic acid under microwave irradiation resulted in a 2:1 diastereomeric mixture of two 16,17-cis fused pyrazolines. mdpi.comresearchgate.net In contrast, the cyclization of a mestranol-derived unsaturated ketone with various arylhydrazines under microwave conditions furnished heterocyclic products in good to excellent yields and with high stereoselectivity, leading to a 16α,17α-cis ring junction. mdpi.comresearchgate.net

The advantages of microwave-assisted synthesis are particularly evident in reactions that are sluggish or inefficient under conventional heating. For instance, the ring-closure reaction with p-nitrophenylhydrazine, which is unfavorable with traditional heating, proceeds efficiently under microwave conditions. mdpi.comresearchgate.net The stereoselective outcome of these reactions is often attributed to the directing effect of the angular methyl group at C-13, which favors the approach of the reagent from the less hindered α-face. mdpi.com

| Reaction | Reactants | Conditions | Products | Key Findings | Reference(s) |

| Pyrazoline Synthesis | 16-Benzylidene estrone 3-methyl ether, hydrazine | Microwave, 120 °C, 20 min | 2:1 diastereomeric mixture of 16,17-cis fused pyrazolines. mdpi.comresearchgate.net | Contrary to previous reports on stereoselectivity and product structure. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Pyrazoline Synthesis | Mestranol-derived unsaturated ketone, arylhydrazines | Microwave, acidic ethanol | Good to excellent yields of 16α,17α-cis fused pyrazolines. mdpi.comresearchgate.net | High stereoselectivity, efficient even with deactivated reagents. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Claisen-Schmidt Condensation | Estrone 3-methyl ether, benzaldehyde | Microwave, 100 °C, 20 min | 16-Benzylidene-estrone 3-methyl ether. mdpi.com | Efficient synthesis of the enone precursor. mdpi.com | mdpi.com |

Synthesis of Novel Estrone Derivatives with Modifications at or near the C13-Methyl Position

Modifications at or near the C13-methyl group of the estrone scaffold can lead to novel derivatives with unique biological profiles. Research in this area has focused on the synthesis of stereoisomers and homologues of estrone.

Preparation of 18-Epi-Estrone Derivatives and Stereoisomers

The inversion of the C18-methyl group from the natural β-orientation to the α-orientation results in 18-epi-estrone derivatives. These compounds are of interest for their potential to exhibit altered biological activities.

A two-step chemical process has been developed to synthesize 18-epi-17β-E2 and 18-epi-17α-E2. nih.gov This process begins with the inversion of the C18-methyl group of estrone using 1,2-phenylenediamine in refluxing acetic acid. nih.gov This is followed by the reduction of the ketone at the C17 position using lithium aluminum hydride (LiAlH4). nih.gov This method provides access to both the 17β- and 17α-epimers of 18-epi-estradiol. nih.gov

The synthesis of 13α-estrone, another stereoisomer, can be readily achieved from the natural 13β-estrone. researchgate.net This transformation provides an excellent starting point for the development of hormonally inactive agents with other potential therapeutic applications. researchgate.net

Synthesis of 18-Homoestradiol Analogues Featuring a 13β-Ethyl Group

The replacement of the C13-methyl group with a larger alkyl group, such as an ethyl group, leads to 18-homoestradiol analogues. These modifications can influence the binding affinity for estrogen receptors and other biological targets.

The synthesis of 16α-iodo-18-methylestradiol, an 18-homoestradiol derivative, has been accomplished from the corresponding 16β-bromo analogue via a halogen-exchange reaction. nih.govresearchgate.net The precursor for this reaction, a cis-bromohydrin, is obtained through the bromination of an estrone enolacetate, followed by epimerization and reduction. nih.govresearchgate.net

Isomeric (17α,20E/Z)-iodovinyl-18-methylestradiols have been prepared through vinyltin (B8441512) intermediates. nih.govresearchgate.net The stereochemical outcome of the hydrostannylation of 18-methyl-17α-ethynylestradiol is dependent on the catalyst used. Treatment with tri-n-butyltin hydride in the presence of azobisisobutyronitrile (AIBN) at elevated temperatures primarily yields the (17α,20E)-tri-n-butylstannyl isomer. nih.govresearchgate.net In contrast, using triethyl borane (B79455) as the catalyst at room temperature favors the formation of the 20Z-isomer. nih.govresearchgate.net

Functionalization and Derivatization of the Estrone Skeleton at C-18 and Other Strategic Positions

The introduction of functional groups at the C-18 position of the estrone skeleton is a key strategy for creating novel analogues with potentially altered biological activities. The natural C-13 methyl group can be homologated to an ethyl group, creating 18-homoestradiol derivatives. For instance, (17α,20E/Z)-iodovinyl-18-methylestradiols have been synthesized via vinyltin intermediates. researchgate.net The stereochemical outcome of these reactions can be controlled by the choice of catalyst; for example, treatment of 18-methyl-17α-ethynylestradiol with tri-n-butyltin hydride and azobisisobutyronitrile yields the (17α,20E)-tri-n-butylstannyl isomer, while using triethyl borane favors the 20Z-isomer. researchgate.net

Beyond the C-18 position, other strategic locations on the estrone molecule can be functionalized. For example, 2-aminomethylated estrone and estradiol (B170435) derivatives have been synthesized through a regioselective three-component Mannich reaction. researchgate.netnih.gov These modifications are of interest for developing compounds with unique pharmacological profiles. researchgate.netnih.gov Additionally, the introduction of substituents at the C-7 position has been explored to create novel estrane derivatives. scispace.com

The functionalization is not limited to carbon-based substituents. Halogenation at various positions of the estrone ring system has been extensively studied. For example, 2- and 4-bromo derivatives of estrone and 17β-estradiol have been synthesized with high regioselectivity. researchgate.net The synthesis of 16α-iodo-18-methylestradiol has been achieved from a 16β-bromo precursor via a halogen-exchange reaction. researchgate.net

The table below summarizes various functionalization strategies for the estrone skeleton.

| Position | Modification | Reagents/Method | Resulting Compound Type |

| C-18 | Homologation (Methyl to Ethyl) | Grignard reagents, Alkylation | 18-Homoestradiol derivatives |

| C-18 | Iodovinylation | Vinyltin intermediates, Tri-n-butyltin hydride, Triethyl borane | (17α,20E/Z)-Iodovinyl-18-methylestradiols researchgate.net |

| C-2 | Aminomethylation | Mannich reaction | 2-Aminomethylated estrone/estradiol derivatives researchgate.netnih.gov |

| C-2, C-4 | Bromination | N-Bromosuccinimide | 2- and 4-Bromoestrone/estradiol researchgate.net |

| C-16 | Iodination | Halogen-exchange from bromo-precursor | 16α-Iodo-18-methylestradiol researchgate.net |

| C-7 | Alkylation | Homo-Michael addition of Grignard reagents | 7α-Alkylestradiol derivatives scispace.com |

Advanced Synthetic Methodologies and Chemical Transformations of Estrone Derivatives

The construction of the complex tetracyclic framework of estrone and its subsequent modification rely on a diverse array of advanced synthetic methods.

The formation of carbon-carbon (C-C) bonds is fundamental to the assembly of the steroid skeleton. numberanalytics.comntu.edu.sg A variety of powerful reactions are employed in steroid synthesis, including:

Diels-Alder Reaction: This cycloaddition reaction is a cornerstone for constructing the cyclohexene (B86901) ring systems found in steroids. ntu.edu.sg For instance, the Torgov synthesis of estrone utilizes a Diels-Alder reaction between Dane's diene and a chiral enone to establish the C and D rings. acs.org

Michael Addition: This conjugate addition reaction is widely used for forming C-C bonds in a controlled manner. researchgate.net Asymmetric Michael additions have been instrumental in the total synthesis of natural estrone and estradiol methyl ethers with high enantiomeric purity. acs.org

Aldol Reactions: These reactions form new C-C bonds by coupling an enolate with a carbonyl compound and are essential for building complex carbon frameworks. numberanalytics.comntu.edu.sg

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating C-C bonds between different organic fragments. ntu.edu.sg These have been applied to the arylation of the estrone skeleton. researchgate.net

Radical Reactions: Radical-based processes offer alternative pathways for C-C bond formation. ntu.edu.sg For example, the generation of a diradical system followed by coupling is a proposed mechanism in some P450-catalyzed C-C bond-forming reactions in steroid biosynthesis. nih.gov

The table below highlights key C-C bond-forming reactions and their application in steroid synthesis.

| Reaction Type | Key Features | Example Application in Steroid Synthesis |

| Diels-Alder Reaction | Forms cyclohexene rings | Torgov synthesis of estrone acs.org |

| Michael Addition | Conjugate addition for C-C bond formation | Asymmetric synthesis of estrone and estradiol methyl ethers researchgate.netacs.org |

| Aldol Reaction | Couples enolates and carbonyls | Construction of complex carbon skeletons numberanalytics.comntu.edu.sg |

| Cross-Coupling Reactions | Forms C-C bonds between organic fragments | Arylation of the estrone skeleton researchgate.netntu.edu.sg |

| Radical Reactions | Alternative C-C bond formation pathway | P450-catalyzed steroid biosynthesis ntu.edu.sgnih.gov |

Once the basic steroid framework is assembled, regioselective and stereospecific functional group interconversions (FGIs) are crucial for introducing the desired chemical handles and achieving the final target molecule. imperial.ac.uk

Reduction of Carbonyls: The reduction of the C-17 ketone of estrone can lead to two different stereoisomers of estradiol. The stereochemical outcome is influenced by the steric environment around the ketone. Hydride attack from the less hindered α-face is generally favored, leading to 17β-estradiol as the major product. scribd.com

Oxidation of Alcohols: Mild oxidation of secondary alcohols to ketones is a common transformation. Reagents like activated DMSO (e.g., Swern oxidation) can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. imperial.ac.uk

Epoxidation: Peracids like m-chloroperbenzoic acid (mCPBA) are used to create epoxides from alkenes. The stereoselectivity of this reaction can be directed by existing functional groups, such as a hydroxyl group in an allylic alcohol. imperial.ac.uk

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of an alkene, providing access to alcohols with regiochemistry opposite to that of acid-catalyzed hydration. The C-B bond formed in the hydroboration step is synthetically versatile and can be converted to C-H, C-O, C-N, and C-C bonds with retention of stereochemistry. imperial.ac.uk

Enzymatic Transformations: Enzymes, particularly lipases, offer a high degree of regioselectivity in FGIs. For example, lipases can catalyze the regioselective acylation of the 17-hydroxyl group of estradiol, leaving the phenolic 3-hydroxyl group untouched. arkat-usa.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. rsc.orgtandfonline.com MCRs have been successfully applied to the synthesis of complex steroid derivatives. beilstein-journals.org

For example, the Biginelli reaction, a three-component reaction between a β-ketoester, an aldehyde, and urea, has been used to synthesize steroid-fused pyrimidines and pyrimidones. beilstein-journals.org The Petasis reaction, a three-component reaction of an amine, an aldehyde or ketone, and a boronic acid, has been employed for the solid-phase conjugation of peptides to steroids. beilstein-journals.org

Heterodimerization strategies have also emerged as a powerful tool for creating novel estrone-based compounds. Inspired by the antiproliferative activity of certain core-modified estrone derivatives, researchers have linked different steroidal units together. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a key method for this purpose. For instance, heterodimers have been synthesized by reacting trans-16-azido-13α-estrone derivatives with 3-O-propargyl-D-secoestrone derivatives, yielding compounds with potential anticancer effects. nih.gov

Biochemical Pathways and Enzymatic Transformations of Estrone with Relevance to the C13 Methyl Group

Elucidation of Biosynthetic Pathways for C18 Steroids

The formation of C18 steroids, such as estrone (B1671321), is a pivotal process in steroid hormone biosynthesis. These pathways involve significant structural modifications of precursor molecules, primarily the C19 androgens.

The primary and most well-understood pathway for the biosynthesis of C18 estrogens from C19 androgens is known as aromatization. pnas.org This process is characterized by the oxidative removal of the angular methyl group at the C-19 position, which leads to the formation of an aromatic A-ring, a hallmark of estrogens. pnas.orgtandfonline.com The reaction is catalyzed by a specific cytochrome P450 enzyme called aromatase (P450arom or CYP19). pnas.orgpnas.org

The conversion of androgens like androstenedione (B190577) and testosterone (B1683101) into estrone and estradiol (B170435), respectively, is a complex sequence. nih.gov It requires three moles each of NADPH and molecular oxygen (O2) for every mole of estrogen produced. pnas.orgtandfonline.com The mechanism involves two successive hydroxylations of the C-19 methyl group, followed by an oxidative cleavage of the bond between C-10 and C-19. pnas.orgpnas.org This final step results in the loss of the C-19 methyl group (released as formic acid) and the aromatization of the A-ring. tandfonline.com This enzymatic transformation is considered a key step in estrogen biosynthesis and occurs in various tissues, including the ovaries, placenta, and adipose tissue. nih.govwikipedia.org

While aerobic aromatization by CYP19 is the canonical pathway in vertebrates, recent research has uncovered alternative, oxygen-independent pathways for estrogen formation in anaerobic bacteria. researchgate.net Studies have identified bacteria capable of converting androgens to estrogens in anaerobic environments. pnas.org One such mechanism involves a steroidal C-10 demethylation reaction that removes the C-19 methyl group from testosterone to produce estradiol. pnas.org This process is distinct from the oxygen-dependent aromatase pathway. pnas.org

Furthermore, an unexpected "retroconversion" of estrogens back into androgens has been observed in certain denitrifying bacteria, such as Denitratisoma sp. strain DHT3. pnas.orgresearchgate.net This process involves a cobalamin-dependent methylation at the C-10 position of the estrogen molecule, effectively reversing the demethylation step. pnas.org This discovery points to a previously unknown metabolic link between steroid metabolism and cobalamin (vitamin B12). pnas.orgresearchgate.net The gene cluster emtABCD has been identified as encoding the cobalamin-dependent methyltransferase system responsible for this transformation. pnas.orgnih.gov These findings reveal that the cycling between C18 estrogens and C19 androgens is more complex than previously thought, with anaerobic microbial pathways playing a significant role. pnas.orgpnas.org

In Vitro Enzymatic Metabolism of Estrone

Once formed, estrone is subject to a variety of enzymatic transformations that modulate its activity, facilitate its distribution, and prepare it for excretion. These metabolic pathways are critical for maintaining hormonal balance.

The enzyme family of 17β-hydroxysteroid dehydrogenases (17β-HSDs) plays a crucial role in the metabolism of estrone by catalyzing the reversible conversion between estrone (a relatively weak estrogen) and estradiol (the most potent estrogen). wikipedia.orgmdpi.com These enzymes are alcohol oxidoreductases that catalyze redox reactions at the C17 position of the steroid. wikipedia.org

Several isozymes of 17β-HSD exist, with distinct tissue distributions and catalytic preferences:

17β-HSD Type 1 (HSD17B1): This "estrogenic" isozyme primarily catalyzes the reduction of estrone to estradiol, thus increasing the local concentration of the most potent estrogen. mdpi.comnih.gov It shows a significantly higher affinity for C18 steroids (estranes) than C19 steroids (androstanes) and is highly expressed in the granulosa cells of the ovaries and in the placenta. wikipedia.orgbioscientifica.comglowm.com

17β-HSD Type 2 (HSD17B2): Described as "antiestrogenic," this isozyme preferentially catalyzes the oxidation of estradiol back to the less potent estrone. wikipedia.orgmdpi.com This action serves to inactivate potent estrogens and is important in tissues like the endometrium, placenta, and liver. wikipedia.orgglowm.com

Other 17β-HSD Isozymes: Other types, such as 4, 5, 7, and 12, are also involved in steroid metabolism. glowm.comoup.com For instance, type 4 also appears to oxidize estradiol to estrone, while type 7 and type 12 contribute to the reduction of estrone to estradiol. oup.com

The balance between the activities of these different 17β-HSD isozymes is a key factor in controlling the estrogenic signal within a specific tissue. oup.com

| Enzyme | Primary Function Regarding Estrone/Estradiol | Effect on Estrogenic Activity | Primary Location(s) | Reference(s) |

|---|---|---|---|---|

| 17β-HSD Type 1 | Reduces estrone to estradiol | Increases (Activating) | Ovary (granulosa cells), Placenta | wikipedia.orgnih.govbioscientifica.comglowm.com |

| 17β-HSD Type 2 | Oxidizes estradiol to estrone | Decreases (Inactivating) | Endometrium, Placenta, Liver, Kidney | wikipedia.orgmdpi.comglowm.com |

| 17β-HSD Type 4 | Oxidizes estradiol to estrone | Decreases (Inactivating) | Multiple tissues | glowm.comoup.com |

| 17β-HSD Type 7 & 12 | Reduces estrone to estradiol | Increases (Activating) | Multiple tissues | oup.com |

Estrone undergoes further metabolism through hydroxylation, a reaction catalyzed by various cytochrome P450 (CYP) enzymes, primarily in the liver. pharmgkb.org This process involves the addition of a hydroxyl (-OH) group to the steroid's aromatic A-ring or other positions, leading to the formation of catechol estrogens and other metabolites. pharmgkb.orgoup.com

The main hydroxylation pathways for estrone are:

2-Hydroxylation: The formation of 2-hydroxyestrone (B23517) (2-OHE1) is a major metabolic route. acs.org This reaction is predominantly catalyzed by CYP1A2, with contributions from CYP1A1 and CYP1B1. pharmgkb.orgdrugbank.com

4-Hydroxylation: The production of 4-hydroxyestrone (B23518) (4-OHE1) is another significant pathway. acs.org The enzymes primarily responsible are CYP1B1, CYP1A2, and CYP1A1. drugbank.com

16α-Hydroxylation: Estrone can also be hydroxylated at the 16α position of the D-ring to form 16α-hydroxyestrone (16α-OHE1). drugbank.comoup.com This reaction is catalyzed by several P450 enzymes, with studies identifying CYP3A4, CYP3A5, and CYP2C19 as major contributors. pharmgkb.orgdrugbank.comoup.com

The relative activity of these CYP enzymes can influence the balance of different estrogen metabolites, which may have distinct biological activities. pharmgkb.org

| Metabolic Pathway | Primary Product | Key Catalyzing CYP Enzymes | Reference(s) |

|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxyestrone (2-OHE1) | CYP1A2, CYP1A1, CYP1B1 | pharmgkb.orgdrugbank.com |

| 4-Hydroxylation | 4-Hydroxyestrone (4-OHE1) | CYP1B1, CYP1A2, CYP1A1 | acs.orgdrugbank.com |

| 16α-Hydroxylation | 16α-Hydroxyestrone (16α-OHE1) | CYP3A4, CYP3A5, CYP2C19 | pharmgkb.orgdrugbank.comoup.com |

To facilitate excretion, estrone and its hydroxylated metabolites undergo phase II conjugation reactions, primarily sulfation and glucuronidation. pharmgkb.orgoup.com These reactions increase the water solubility of the steroids. mdpi.com

Sulfation: This process involves the transfer of a sulfonate group (SO3−) from the cofactor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the 3-phenolic hydroxyl group of estrone. oup.com The reaction is catalyzed by sulfotransferase (SULT) enzymes. pharmgkb.orgnih.gov SULT1E1 (also known as estrogen sulfotransferase) is considered the principal enzyme for the sulfation of estrogens. nih.gov The resulting estrogen sulfates, like estrone sulfate (B86663) (E1S), are generally biologically inactive. oup.com

Glucuronidation: This reaction attaches a glucuronic acid moiety to the steroid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.combiorxiv.org Glucuronidation can occur at the 3-hydroxyl or 17-keto group (after reduction to a hydroxyl). oup.com

These conjugated estrogens are not permanently inactivated. They can be converted back to their biologically active forms through deconjugation. mdpi.com

Deconjugation: Steroid sulfatase (STS) is an enzyme that cleaves the sulfate group from estrogen sulfates, reactivating the hormone. nih.govwku.edu Similarly, β-glucuronidase enzymes, which are notably produced by bacteria in the gut (part of the "estrobolome"), can remove the glucuronic acid moiety. mdpi.commdpi.com This deconjugation process, particularly in the gut, allows for the reabsorption of active estrogens into the bloodstream via enterohepatic circulation, thereby influencing systemic hormone levels. mdpi.commdpi.com

Environmental and Microbial Biotransformation of Estrone

The environmental fate of steroid hormones such as estrone is a subject of significant scientific interest due to their potential as endocrine-disrupting chemicals. Microorganisms and plants play a crucial role in the transformation and degradation of these compounds in terrestrial and aquatic ecosystems.

Microbial Degradation Mechanisms of Estrone and Ring Cleavage Products

The microbial degradation of estrone is a key process for its removal from the environment. nih.gov Bacteria, in particular, are responsible for the mineralization of the steroid structure. nih.gov Various bacterial species, primarily from the phyla Actinobacteria and Proteobacteria, have been identified as capable of aerobically degrading estrogens. nih.govasm.org

The primary aerobic degradation pathway for estrogens is the 4,5-seco pathway. frontiersin.org This process begins with the hydroxylation of the A ring at the C-4 position to form 4-hydroxyestrone. nih.govnih.govasm.org This initial step is critical and is catalyzed by monooxygenase enzymes, such as estrone 4-hydroxylase. asm.org For instance, in Microbacterium oxydans ML-6, a flavoprotein monooxygenase known as MocA is responsible for this initial hydroxylation. nih.gov In Sphingomonas sp. strain KC8, this function is performed by an enzyme called OecB. asm.org

Following hydroxylation, the aromatic A ring is cleaved between C-4 and C-5 by a dioxygenase enzyme, specifically 4-hydroxyestrone 4,5-dioxygenase (also known as OecC or EdcB). frontiersin.orgasm.org This reaction yields an unstable meta-cleavage product. nih.govfrontiersin.org This intermediate can then undergo further enzymatic reactions, including decarboxylation, leading to the formation of various downstream metabolites. nih.govmdpi.com

One characteristic and often-detected metabolite is pyridinestrone acid, which can form when the meta-cleavage product reacts non-enzymatically with ammonia. frontiersin.org Other significant degradation intermediates include 4-norestrogenic acid and 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP), indicating the progressive breakdown of the steroid's A and B rings. nih.gov The degradation pathways from different steroids often converge at the formation of HIP, which is then further metabolized through a central pathway. nih.govfrontiersin.org

Fungi also contribute to the biotransformation of estrone. For example, the filamentous fungus Isaria fumosorosea can transform estrone into several metabolites, including hydroxylated and glycosylated derivatives. researchgate.netscispace.com White-rot fungi like Trametes hirsuta have demonstrated high efficiency in removing estrone, transforming over 90% of the initial amount within 24 hours, primarily through oxidative coupling and the formation of dimers. mdpi.com

Besides the 4,5-seco pathway, other degradation routes have been proposed, such as those initiated by hydroxylation of the B ring or cleavage of the D ring, though these are less characterized. nih.govasm.orgresearchgate.net Under anaerobic conditions, denitrifying bacteria can degrade steroids via a distinct 2,3-seco pathway. frontiersin.org

Table 1: Microbial Degradation of Estrone

| Microorganism | Key Enzyme(s) | Major Transformation Products / Pathway | Degradation Efficiency / Half-life | Reference |

|---|---|---|---|---|

| Microbacterium oxydans ML-6 | MocA (flavoprotein monooxygenase) | 4-hydroxyestrone, A-ring cleavage via 4,5-seco pathway | 84.5% of 30 mg/L in 72h; t1/2 = 19.8h (at 1 mg/L) | nih.govasm.org |

| Sphingomonas sp. KC8 | OecB (estrone 4-hydroxylase), OecC (4-hydroxyestrone 4,5-dioxygenase) | 4-hydroxyestrone, pyridinestrone acid, 4-norestrogenic acid, HIP | Not specified | nih.govasm.org |

| Novosphingobium sp. SLCC | 17β-estradiol dehydrogenase, estrone 4-hydroxylase | Pyridinestrone acid, A/B-ring cleavage products | Degrades 1 µg/L estrone | asm.org |

| Rhodococcus sp. | Not specified | 3-hydroxyandrosta-5,7,9(11)-trien-17-one, androsta-1,4,6-triene-3,17-dione | Not specified | researchgate.net |

| Trametes hirsuta LE-BIN 072 | Laccase, Peroxidases, 17β-HSD | Radical oxidative coupling, dimers, estriol (B74026) | >90% removal in 24h | mdpi.com |

| Isaria fumosorosea KCh J2 | Hydroxylases, Glycosyltransferases | Hydroxylated and glycosylated estrone derivatives | Not specified | researchgate.netscispace.com |

Plant-Mediated Transformations of Estrone and its Metabolites

Phytoremediation, the use of plants to remove pollutants from the environment, is a promising strategy for mitigating contamination by estrogens like estrone. researchgate.netijrrjournal.com Plants can take up these compounds from soil and water and subsequently transform them through various metabolic processes. ijrrjournal.commdpi.com

A variety of plant species have demonstrated the ability to assimilate and metabolize estrone and related estrogens. Studies have shown that mung bean (Vigna radiata) can effectively remediate estrogen, with an average removal of 76% from a growth medium. researchgate.netijrrjournal.com Hybrid poplar trees (Populus deltoides x nigra) have also been shown to rapidly remove estrogens from hydroponic solutions, with transformation products like estriol detected in root tissues. oup.com

The transformation processes within the plant involve uptake by the roots, translocation to other plant tissues, and metabolic breakdown or conjugation. oup.com In wheat (Triticum acstivnm L.), for example, estrone sulfate taken up by the roots can be de-sulfated and transformed into estrone. nih.gov Plant enzymes such as laccases and peroxidases, which are part of the oxidoreductase group, play a role in the transformation of the phenolic steroid structure of estrone. mdpi.com

Aquatic plants are also effective at removing estrogens from water. Microalgae, such as Chlorella vulgaris, can interconvert estradiol and estrone and further metabolize them into more polar compounds like estriol and hydroxyestrone. nih.gov Other species like Haematococcus pluvialis and Selenastrum capricornutum have been noted for their effective removal and biotransformation of estrogens, leading to a significant reduction in estrogenic activity in the water. nih.gov Studies with duckweed (Lemna minor) have shown removal efficiencies for estrone approaching 100%. mdpi.com The Portulaca plant species has also been identified as a highly effective phytoremediator, capable of eliminating up to 99.89% of estradiol from contaminated water. neptjournal.com

Table 2: Plant-Mediated Transformation of Estrone and Related Estrogens

| Plant Species | Transformation Process | Identified Metabolites | Removal Efficiency | Reference |

|---|---|---|---|---|

| Vigna radiata (Mung Bean) | Uptake and remediation | Not specified | ~76% | researchgate.netijrrjournal.com |

| Populus deltoides x nigra (Hybrid Poplar) | Uptake, translocation, and biotransformation | Estrone, Estriol (from Estradiol) | >97% removal from solution in 10 days | oup.com |

| Triticum aestivum (Wheat) | Uptake and de-sulfation | Estrone (from Estrone sulfate) | High assimilation in roots | nih.gov |

| Chlorella vulgaris (Microalga) | Biotransformation | Estradiol, Estriol, Hydroxyestrone | Interconversion and further metabolism | nih.gov |

| Lemna minor (Duckweed) | Uptake and biodegradation | Not specified | >99.9% | mdpi.com |

| Portulaca species | Uptake and phytoremediation | Not specified | Up to 99.89% (for Estradiol) | neptjournal.com |

Molecular Interactions and Receptor Binding Mechanisms of Estrone and Its C13 Methyl Stereoisomers

Ligand-Receptor Interaction Dynamics at the Molecular Level

The binding of a ligand to an estrogen receptor is a dynamic process that induces significant structural changes in the receptor, initiating a cascade of events that ultimately leads to a biological response.

The binding of an estrogen, such as estrone (B1671321), to the ligand-binding domain (LBD) of an estrogen receptor is a pivotal step that triggers a cascade of molecular events. imrpress.comdrugbank.com This binding induces a significant conformational change in the receptor. nih.govbmbreports.orgoup.com A key structural element involved in this change is helix 12 (H12) of the LBD. wikipedia.org Upon agonist binding, H12 repositions to seal the ligand-binding pocket, creating a surface that is recognized by coactivator proteins. oup.complos.org This agonist-induced conformation is essential for the recruitment of these coactivators, which are necessary for initiating gene transcription. oup.com The receptor, with or without a bound ligand, exists as a dimer. imrpress.com The binding of the ligand stabilizes a specific dimeric conformation that is competent for DNA binding and transcriptional activation. bmbreports.orgimrpress.com

The stability of the ligand-receptor complex is maintained by a network of specific molecular interactions within the LBD. These interactions are primarily of two types: hydrogen bonds and hydrophobic interactions. pnas.org

Hydrogen Bonding: The phenolic hydroxyl group on the A-ring of steroidal estrogens like estrone is a critical anchor, typically acting as a hydrogen bond donor to an amino acid residue such as Glutamate 353 (Glu353) and Arginine 394 (Arg394) within the ERα LBD. plos.orgpnas.org The oxygen at the C17 position (a ketone in estrone) can act as a hydrogen bond acceptor, often interacting with a residue like Histidine 524 (His524). pnas.orgplos.org These hydrogen bonds at either end of the steroid molecule serve to orient and lock the ligand into the binding pocket. pnas.org

Stereochemical Influence of the C13-Methyl Group on Receptor Affinity and Activity

The stereochemistry of the steroid nucleus, particularly the orientation of the methyl group at the C13 position (which is C18 of the steroid), plays a crucial role in determining how effectively the ligand can bind to the estrogen receptor and elicit a biological response.

In natural estrogens like estrone, the C18-methyl group is in the β-position, projecting upwards from the plane of the steroid. This specific orientation is a key feature recognized by the estrogen receptor. Any alteration to this stereochemistry can have profound consequences on receptor affinity and subsequent activity.

The synthesis and evaluation of 18-methyl-estrone, where the C18-methyl group is inverted to the α-position (projecting downwards), has provided clear evidence of this principle. nih.govvulcanchem.com This stereochemical inversion leads to a significant decrease in binding affinity for the estrogen receptor. nih.govvulcanchem.com The relative binding affinity of the reduced form, 18-epi-17β-estradiol, was found to be only 1.2% of that of 17β-estradiol. nih.gov

This loss of affinity is attributed to the altered three-dimensional shape of the molecule. The α-oriented methyl group introduces steric hindrance within the confines of the ligand-binding pocket. vulcanchem.com This clashes with the amino acid residues that line the pocket, preventing the ligand from achieving the optimal planar alignment necessary for strong binding. vulcanchem.com Computational modeling has suggested that this inversion results in a 1.5 Å displacement in the ligand-binding domain, which weakens the critical hydrogen bonding interactions with residues like Glu353 and Arg394. vulcanchem.com

Relative Binding Affinity Studies of 18-Epi-Estrogens to Estrogen Receptors

The stereochemistry of the methyl group at the C18 position significantly influences the binding affinity of estrone derivatives to estrogen receptors. Studies on 18-epi-estrogens, which are stereoisomers of the natural hormones, have provided valuable insights into the structural requirements for receptor binding.

In a key study, the relative binding affinity (RBA) of several C18-methyl stereoisomers for the estrogen receptor was determined. The results demonstrated a marked decrease in binding affinity with the inversion of the C18-methyl group from the natural β-configuration to the α-configuration. Specifically, 18-epi-17β-estradiol (the 17β-hydroxy derivative of this compound) exhibited a relative binding affinity of only 1.2% for the estrogen receptor compared to 17β-estradiol, which is considered the reference compound with 100% affinity. nih.gov This low affinity highlights the critical role of the C18-methyl group's spatial orientation in establishing a productive interaction with the ligand-binding domain of the estrogen receptor. nih.gov

Table 1: Relative Binding Affinity of Estradiol (B170435) Stereoisomers to the Estrogen Receptor

| Compound | Relative Binding Affinity (%) |

|---|---|

| 17β-Estradiol | 100 |

| 18-epi-17β-Estradiol | 1.2 nih.gov |

Correlation Between C18-Methyl Stereochemistry and Estrogenic Potency

The reduced receptor binding affinity of 18-epi-estrogens directly correlates with their diminished estrogenic potency. The inversion of the C18-methyl group disrupts the optimal fit of the steroid molecule within the ligand-binding pocket of the estrogen receptor, leading to a weaker and less stable interaction. This, in turn, reduces the ability of the compound to induce the conformational changes in the receptor that are necessary for the recruitment of co-activator proteins and the initiation of gene transcription.

A study comparing the estrogenic activity of different stereoisomers established a clear hierarchy of potency. nih.gov The order of decreasing estrogenicity was found to be:

17β-Estradiol > 17α-Estradiol >> 18-epi-17α-Estradiol > 18-epi-17β-Estradiol nih.gov

This demonstrates that the natural 17β-hydroxyl and 18β-methyl configuration is the most potent, and any deviation from this stereochemistry leads to a significant reduction in biological activity. The 18-epi-17β-estradiol, with its inverted C18-methyl group, displayed the lowest estrogenic activity among the tested compounds. nih.gov This strong correlation between the stereochemistry at the C18 position and estrogenic potency underscores the high degree of structural specificity required for effective estrogen receptor activation.

Table 2: Order of Estrogenic Potency of Estradiol Stereoisomers

| Order of Potency | Compound |

|---|---|

| 1 (Most Potent) | 17β-Estradiol |

| 2 | 17α-Estradiol |

| 3 | 18-epi-17α-Estradiol |

| 4 (Least Potent) | 18-epi-17β-Estradiol |

Enzyme Inhibition Studies of Estrone Derivatives in a Research Context

In Vitro Inhibition of Key Estrogen Biosynthesis and Metabolism Enzymes

The final steps of estrogen biosynthesis represent critical targets for therapeutic intervention. researchgate.net Key enzymes in this pathway are cytochrome P450 aromatase, which converts androgens to estrogens; steroid sulfatase (STS), which hydrolyzes circulating estrone (B1671321) sulfate (B86663) into estrone; and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which catalyzes the conversion of the weak estrogen estrone (E1) to the highly potent 17β-estradiol (E2). researchgate.netdoi.org The development of inhibitors for these enzymes is a major goal in medicinal chemistry. researchgate.net

Aromatase is a primary target for reducing estrogen levels. nih.govnih.gov While third-generation non-steroidal aromatase inhibitors are clinically effective, research into steroidal inhibitors based on the estrone scaffold continues. oup.comnih.gov The inhibitory potential of estrone analogues is highly dependent on their structural features.

Studies on A-ring halogenated estrone derivatives have shown varied effects. Halogenation at the C-4 position, with the exception of fluorination, was found to markedly decrease the affinity for the aromatase enzyme. nih.gov Conversely, substitution at the C-2 position of estrone may enhance aromatase inhibitory potential. researchgate.net For instance, some 7α-substituted steroid molecules have been shown to effectively inhibit aromatase in vitro. nih.gov In one study, a derivative showed an IC50 value of 58 nM. nih.gov The 17-carbonyl group on the estrone skeleton plays a crucial role in binding to the aromatase active site. nih.gov

Table 1: In Vitro Aromatase Inhibition by Select Steroid Derivatives

| Compound | Description | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Derivative 68 | Androstenedione (B190577) derivative | 58 nM | nih.gov |

| Compound 17 | Steroid with A-ring fused dioxene | 0.25 µM | nih.gov |

| Compound 18 | Steroid with A-ring fused dioxene | 0.11 µM | nih.gov |

| Letrozole (Reference) | Non-steroidal Aromatase Inhibitor | 34 nM | nih.gov |

17β-HSD1 catalyzes the reduction of estrone to the more potent 17β-estradiol, making it a key enzyme in producing active estrogens within target tissues. acs.orggoogle.com Its inhibition is a promising therapeutic approach for estrogen-dependent diseases like breast cancer and endometriosis. acs.orgnih.gov Numerous inhibitors based on the estrone scaffold have been developed. google.com

The stereochemistry at the C-13 position has a profound impact on inhibitory activity. 13α-Estrone, the epimer of the natural hormone, has been shown to be a potent inhibitor of 17β-HSD1, with an IC50 value of 1.2 μM, which is comparable to that of the natural substrate, estrone. acs.org Further modifications to the 13α-estrone skeleton have yielded even more potent inhibitors. For example, certain 3-hydroxy-2-phenethynyl or -phenethyl derivatives of 13α-estrone have demonstrated submicromolar IC50 values. nih.gov

Modifications at other positions also influence potency. Attaching substituents at C-15 on the estrone scaffold is a known strategy for creating effective 17β-HSD1 inhibitors. google.com Likewise, derivatives with a 2-bromoethyl side chain at the C-3 position have shown potent irreversible inhibition with an IC50 of 68 nM in T47D cells. doi.org

Table 2: In Vitro 17β-HSD1 Inhibition by Select Estrone Derivatives

| Compound | Description | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 13α-Estrone | C-13 Epimer of Estrone | 1.2 µM | acs.org |

| Compound 17c | Estrone derivative with C-3 bromoethyl side chain | 68 nM | doi.org |

| 2-Phenethynyl-13α-estrone derivative | Substituted C-13 Epimer | Submicromolar | nih.gov |

| 2-Phenethyl-13α-estrone derivative | Substituted C-13 Epimer | Submicromolar | nih.gov |

Steroid sulfatase (STS) hydrolyzes inactive steroid sulfates, such as estrone-3-sulfate (E1S), into their active forms, providing a significant reservoir for estrogen production in hormone-dependent tissues. researchgate.netoup.com Consequently, STS is a major target for inhibitor development. acs.orgnih.gov

The most potent inhibitors of STS are often based on a steroidal core incorporating a sulfamate (B1201201) moiety. nih.govCurrent time information in Bangalore, IN. Estrone-3-O-sulfamate (EMATE) is a benchmark active-site-directed irreversible inhibitor, exhibiting extremely high potency with an IC50 value of 65 pM in MCF-7 breast cancer cells. Current time information in Bangalore, IN. The primary drawback of early sulfamate inhibitors like EMATE was their residual estrogenic activity. nih.gov

Research has also focused on other modifications to the estrone scaffold. Halogenation at the C-4 position of the A-ring can lead to efficient STS inhibitors. researchgate.net Studies have also explored the introduction of small electron-withdrawing groups at the C-4 position of estrone, which has been shown to be a viable approach for enhancing the potency of reversible STS inhibitors. vulcanchem.com

Table 3: In Vitro Steroid Sulfatase (STS) Inhibition by Select Estrone Derivatives

| Compound | Description | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Estrone-3-O-sulfamate (EMATE) | Sulfamate derivative | 65 pM (in MCF-7 cells) | Current time information in Bangalore, IN. |

| Estrone O-sulfamate | Sulfamate derivative | 18 nM (in placental microsomes) | nih.gov |

| 4-Fluoro-estradiol derivative | C-4 halogenated derivative | 40 nM | Current time information in Bangalore, IN.vulcanchem.com |

| Irosustat (Reference) | Non-steroidal STS Inhibitor | 8 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibitors

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the estrone scaffold affect inhibitory potency and selectivity against target enzymes. These studies guide the rational design of more effective and specific inhibitors. mdpi.com

The inhibitory properties of estrone analogues can be finely tuned by modifying functional groups, particularly on the A-ring. researchgate.net For instance, A-ring halogenation significantly influences inhibitory profiles. Substitution at C-2 may enhance aromatase and 17β-HSD1 inhibition, whereas 4-halogenation tends to produce effective STS inhibitors. researchgate.net The nature of the halogen is also critical; for example, introducing a bromo or nitro group at the C-2 position of 4-formylestrone (B1142821) was found to cause a considerable decrease in binding affinity for STS. vulcanchem.com

For 17β-HSD1, modifications at various positions have been explored. The introduction of a 2-methoxy group on some estradiol (B170435) derivatives was shown to decrease inhibitory activity. doi.org In contrast, the addition of a m-carbamoylphenyl group at C-3 of estrone did not improve inhibition compared to estrone itself. acs.org

The development of dual or multiple inhibitors is also an area of interest. researchgate.netmdpi.com An m-bromo derivative of one inhibitor series was found to possess potent dual inhibitory activity against both aromatase and STS, with IC50 values of 0.82 nM and 39 nM, respectively. This highlights the potential for a single molecule to target multiple pathways in estrogen synthesis. nih.gov

A critical structural modification of the estrone skeleton is the inversion of configuration at the C-13 position, which changes the natural 13β-methyl group to a 13α-methyl group. This epimerization results in a significant conformational change, creating a cis-junction between rings C and D of the steroid. nih.gov This altered shape is crucial because it often leads to a dramatic reduction or complete loss of estrogenic activity, as the molecule can no longer bind effectively to the estrogen receptor. nih.gov

This lack of hormonal activity makes the 13α-estrane core an excellent scaffold for designing enzyme inhibitors that are devoid of unwanted estrogenic side effects. acs.orgnih.gov Research has demonstrated that 13α-estrone itself is an effective inhibitor of 17β-HSD1, with an inhibitory potential comparable to the natural substrate. acs.org Furthermore, derivatives of 13α-estrone, such as those brominated or iodinated on the A-ring, have shown low micromolar or submicromolar inhibitory potential against 17β-HSD1. researchgate.net The inversion of the C18-methyl group (attached to C13) from the natural β-face to the α-face is a key strategy for decreasing the estrogenicity of estradiol derivatives intended for use as enzyme inhibitors. acs.org This structural change provides a pathway to develop selective, non-hormonal agents for therapeutic use.

Design Principles for Dual and Multiple Enzyme Inhibitors Based on the Estrone Scaffold

The estrone scaffold has proven to be a versatile template for designing inhibitors of key enzymes involved in estrogen biosynthesis, such as aromatase, steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). The development of dual or multiple inhibitors, which can block several of these pathways simultaneously, is a promising strategy in the treatment of hormone-dependent diseases like breast cancer. tandfonline.comnih.gov This approach may offer improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov The design of such inhibitors relies on strategic modifications of the estrone core to achieve the desired inhibitory profile while minimizing unwanted estrogenic effects.

A fundamental principle in designing these inhibitors is the modification of the estrone molecule at various positions to confer affinity for the active sites of multiple enzymes. tandfonline.com While the three-dimensional structures of these enzymes have been useful in understanding their catalytic mechanisms, the design of inhibitors has often relied on structure-activity relationship (SAR) studies of modified estrone analogs. tandfonline.com

One key strategy involves the introduction of substituents on the A-ring of the estrone scaffold. Halogenation at the C-2 and/or C-4 positions has been shown to influence inhibitory properties significantly. tandfonline.com For instance, substitution at C-2 can enhance the inhibitory potential against aromatase and 17β-HSD1, whereas 4-halogenation may lead to effective STS inhibitors. tandfonline.com This differential effect allows for the tuning of the inhibitory profile. Some halogenated estrone derivatives have demonstrated dual or multiple inhibitory properties, acting on both 17β-HSD1 and STS. tandfonline.com

Modifications at other positions of the estrone core have also been explored. For example, the introduction of a bromopropyl-linker with a bulky alkylamide group at the 16α position of the related estradiol scaffold was found to eliminate estrogenic activity while conferring antiestrogenic properties, creating a dual-action inhibitor. doi.org Similarly, C15-substituted estrone derivatives have been synthesized and identified as potent and selective inhibitors of 17β-HSD1. doi.org

A critical aspect of designing estrone-based inhibitors is the mitigation of their inherent estrogenicity. The development of inhibitors that act selectively without hormonal behavior is of particular interest. tandfonline.com A promising approach to achieve this is the modification of the C18-methyl group. The inversion of the C18-methyl group from the natural β-face to the α-face on an estradiol scaffold has been shown to significantly decrease estrogenicity. nih.gov This suggests that using a C18-modified estrone scaffold, such as with 18-methyl-estrone, could be a valuable strategy for developing enzyme inhibitors with a more favorable safety profile. nih.gov this compound itself exhibits very low estrogenic potency and receptor binding affinity compared to its parent compound, estrone. vulcanchem.com

The following tables summarize research findings on estrone derivatives and the properties of this compound.

Table 1: Inhibitory Activity of Estrone Derivatives

| Compound/Modification | Target Enzyme(s) | Key Findings | Reference(s) |

| 2- and/or 4-halogenated estrone derivatives | Aromatase, STS, 17β-HSD1 | Substitutions at C-2 and/or C-4 can lead to potent submicromolar or low micromolar inhibitors, with some exhibiting dual or multiple inhibitory properties. The nature and position of the halogen greatly influence activity. | tandfonline.com |

| 16α-(bromopropyl)-estradiol derivative | 17β-HSD1 | This modification eliminated estrogenic activity and conferred antiestrogenic properties, acting as a dual-action inhibitor. | doi.org |

| C15-substituted estrone derivatives | 17β-HSD1 | Displayed strong and selective inhibition of the target enzyme in a cell-free assay. | doi.org |

| 17α-(benzyl substituted)-estradiol derivatives | Steroid Sulfatase | The 3'-bromobenzyl, 4'-tert-butylbenzyl, 4'-butylbenzyl, and 4'-benzyloxybenzyl groups provided potent inhibition of steroid sulfatase. | acs.orgnih.gov |

Table 2: Comparative Properties of Estrone and this compound

| Property | Estrone | This compound | Reference(s) |

| Molecular Formula | C₁₈H₂₂O₂ | C₁₉H₂₄O₂ | vulcanchem.com |

| Molecular Weight | 270.37 g/mol | ~288.4 g/mol | vulcanchem.com |

| Estrogenic Potency (Relative to 17β-E2) | 100% (Reference) | 1–2% | vulcanchem.com |

| Receptor Binding Affinity (RBA) | High | Low (RBA = 1.2%) | nih.govvulcanchem.com |

Advanced Analytical Methodologies for Estrone and Its Derivatives in Research

High-Resolution Chromatographic and Mass Spectrometric Techniques

The coupling of high-resolution chromatographic separation with mass spectrometric detection provides the gold standard for the analysis of steroids, offering unparalleled specificity and sensitivity. sciex.comphenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem configuration (GC-MS/MS), is a powerful tool for steroid analysis. mst.dk However, the analysis of estrogens and their derivatives by GC-MS requires a derivatization step to increase the volatility and thermal stability of these compounds. researchgate.netnih.gov Common derivatization agents include trimethylsilyl (B98337) (TMS) ethers, which are used to protect the hydroxyl groups. nih.gov For instance, a method for the analysis of various steroid hormones, including estrone (B1671321), in urine samples involved the formation of TMS derivatives followed by GC-MS/MS detection. This approach achieved limits of detection in the low ng/mL range. nih.gov The separation is typically performed on capillary columns with non-polar or medium-polarity stationary phases. researchgate.net The mass spectrometer then fragments the derivatized molecules, and specific fragment ions are monitored to ensure high selectivity and reduce matrix interference. mst.dk

Despite its high specificity, GC-MS methods can be time-consuming due to the need for derivatization and longer analytical run times compared to liquid chromatography methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Estrone and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of estrone and its metabolites, including 18-methyl-estrone, in various research settings. phenomenex.comresearchgate.net This preference is due to its high sensitivity, specificity, and simpler sample preparation, which often does not require derivatization. sciex.comphenomenex.com However, to achieve very low detection limits, derivatization can be employed to enhance ionization efficiency. thermofisher.comnih.gov

Researchers have developed numerous LC-MS/MS methods for the quantification of estrogens in biological fluids like serum and plasma. thermofisher.comthermofisher.com These methods often utilize reversed-phase chromatography with C8 or C18 columns for separation. farmaciajournal.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization. sciex.comnih.gov

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS/MS for steroid analysis. farmaciajournal.com By operating the mass spectrometer in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions for each analyte are monitored, providing excellent selectivity and sensitivity, with limits of quantitation often reaching the low picogram per milliliter (pg/mL) level. nih.govthermofisher.com For example, a developed LC-MS/MS method for estrone and estradiol (B170435) in human serum achieved a limit of quantitation of 2 pg/mL without derivatization. thermofisher.com Another study reported a method using dansyl chloride derivatization that reached a detection limit of 8 pg/mL for estrone. nih.gov

Table 1: Comparison of GC-MS/MS and LC-MS/MS for Steroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Derivatization | Generally required to increase volatility and thermal stability. researchgate.netnih.gov | Often not required, but can be used to enhance sensitivity. sciex.comphenomenex.comthermofisher.comnih.gov |

| Sample Throughput | Can be lower due to derivatization and longer run times. nih.gov | Generally higher due to simpler sample preparation and faster analysis. sciex.com |

| Sensitivity | High, often in the ng/mL range. nih.gov | Very high, often in the pg/mL range. nih.govthermofisher.com |

| Specificity | High, especially with MS/MS detection. mst.dk | Excellent, particularly with SRM mode. nih.govthermofisher.com |

| Typical Analytes | Volatilizable and thermally stable steroids (after derivatization). | Wide range of steroids, including conjugated metabolites. mst.dk |

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Including C18-Methyl Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. youtube.com In the context of this compound, ¹H and ¹³C NMR spectroscopy would be critical for confirming the presence and position of the additional methyl group at the C18 position.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Compound Characterization

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule. mpg.de

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be very similar to that of estrone, as the C18-methyl group does not significantly alter the phenolic chromophore responsible for UV absorption. The spectrum would likely exhibit a characteristic absorption maximum (λmax) around 280 nm, corresponding to the π→π* electronic transition of the aromatic A-ring. temple.edu This technique is often used for quantitative analysis, following the Beer-Lambert law, where absorbance is directly proportional to the concentration of the analyte. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. temple.edu Key expected vibrational frequencies include:

A broad O-H stretching band for the phenolic hydroxyl group around 3300 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic C-H bonds.

A strong C=O stretching band for the ketone group in the D-ring, typically around 1740 cm⁻¹.

C=C stretching bands for the aromatic ring in the region of 1600-1450 cm⁻¹.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Feature | Approximate Position |

| ¹H NMR | C18-Methyl Protons (singlet) | Specific chemical shift (ppm) |

| ¹³C NMR | C18-Methyl Carbon | Specific chemical shift (ppm) |

| UV-Vis | π→π* transition of phenolic ring | ~280 nm |

| IR | O-H stretch (phenol) | ~3300 cm⁻¹ (broad) |

| IR | C=O stretch (ketone) | ~1740 cm⁻¹ (strong) |

Sophisticated Sample Preparation Techniques for Complex Research Matrices

The analysis of this compound in complex research matrices such as plasma, urine, or environmental samples requires extensive sample preparation to remove interfering substances and enrich the analyte of interest. researchgate.netrsc.org

Commonly used sample preparation techniques for steroids include:

Protein Precipitation (PP): This is a simple and rapid method to remove proteins from biological samples like plasma or serum. rsc.org It is often followed by further cleanup steps.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. researchgate.net It is effective but can be labor-intensive and use large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE has become the most widely used technique for the cleanup and pre-concentration of steroids from various matrices. researchgate.netrsc.org It utilizes a solid sorbent material, such as C18-bonded silica, to selectively retain the analytes of interest while allowing interfering compounds to pass through. rsc.org The retained analytes are then eluted with a small volume of a suitable solvent. sciex.com This technique offers high recovery, good reproducibility, and the ability to handle small sample volumes. phenomenex.com

Supported Liquid Extraction (SLE): SLE is an alternative to LLE that uses a solid support impregnated with an aqueous phase. The sample is loaded onto the support, and the analytes are extracted with an immiscible organic solvent. phenomenex.com

Solid-Phase Analytical Derivatization (SPAD): This is a more recent technique that combines sample cleanup and derivatization in a single step on an SPE cartridge. nih.gov For example, a SPAD method for the GC-MS/MS analysis of steroids in urine involved the formation of TMS derivatives on a C18-E cartridge. nih.gov

The choice of sample preparation technique depends on the specific matrix, the concentration of the analyte, and the subsequent analytical method. For the analysis of this compound, a combination of these techniques, particularly SPE, would likely be necessary to achieve the required sensitivity and selectivity. rsc.orgtandfonline.com

Solid Phase Extraction (SPE) and Molecularly Imprinted Solid Phase Extraction (MISPE) for Selective Analyte Enrichment

Sample preparation is a critical step in the analytical workflow, aimed at isolating and concentrating the analytes of interest while removing interfering substances. Solid Phase Extraction (SPE) and its more selective counterpart, Molecularly Imprinted Solid Phase Extraction (MISPE), are powerful techniques for the enrichment of estrone and its derivatives from various sample matrices. nih.govnih.gov

Solid Phase Extraction (SPE)

SPE is a widely used technique for the preconcentration and cleanup of samples. nih.gov It relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. For estrogens, which are lipophilic, hydrophobic sorbents like C18 are commonly employed. nih.govmst.dk The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analytes with a suitable solvent. nih.gov The choice of SPE sorbent and elution solvents is crucial for achieving high recovery rates and minimizing ion suppression in subsequent analyses, particularly with complex matrices like plasma. nih.gov Different C18 cartridges can yield varying recoveries, highlighting the need for method optimization for specific analytes and sample types. psu.edu Automated SPE systems can enhance reproducibility and sample throughput. biotage.com

A typical SPE procedure for estrogens from water samples might involve:

Conditioning a C18 cartridge with methanol and water. mst.dknih.gov

Loading the water sample onto the cartridge. mst.dk

Washing the cartridge to remove interfering compounds. nih.gov

Eluting the estrogens with a solvent like acetone (B3395972) or methanol. mst.dknih.gov

The eluted sample is then typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. mst.dknih.gov

Molecularly Imprinted Solid Phase Extraction (MISPE)

MISPE is a more advanced and selective form of SPE that utilizes molecularly imprinted polymers (MIPs) as the sorbent. researchgate.neteurekaselect.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, an estrogen. nih.goveurekaselect.com This "molecular memory" allows for the highly selective rebinding of the target analyte, leading to cleaner extracts and reduced matrix effects compared to conventional SPE. researchgate.neteurekaselect.comnih.gov

The synthesis of MIPs for estrogens often involves using a template molecule (e.g., 17β-estradiol), a functional monomer (e.g., methacrylic acid), and a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate). researchgate.netscielo.br After polymerization, the template is removed, leaving behind specific binding cavities. eurekaselect.com

MISPE has demonstrated superior performance in the selective extraction of estrogens from complex matrices like serum and surface water, showing higher recoveries for many estrogenic compounds compared to traditional C18 SPE. eurekaselect.comnih.govscielo.br This high selectivity makes MISPE a valuable tool for trace analysis of estrogens in challenging samples. researchgate.neteurekaselect.com

Interactive Data Table: Comparison of SPE and MISPE for Estrogen Analysis

| Feature | Solid Phase Extraction (SPE) | Molecularly Imprinted Solid Phase Extraction (MISPE) |

| Sorbent | General purpose (e.g., C18, HLB) nih.gov | Highly selective Molecularly Imprinted Polymers (MIPs) researchgate.neteurekaselect.com |

| Selectivity | Moderate, based on general physicochemical properties (e.g., hydrophobicity) nih.gov | High, based on specific molecular recognition ("lock-and-key") nih.goveurekaselect.com |

| Matrix Effects | Can be significant in complex samples nih.gov | Significantly reduced due to higher selectivity researchgate.neteurekaselect.com |

| Applications | Routine analysis, less complex matrices nih.gov | Trace analysis, complex matrices (e.g., serum, wastewater) eurekaselect.comnih.govscielo.br |

| Development | Commercially available, straightforward method development biotage.com | Requires synthesis of specific MIPs, more complex method development researchgate.netscielo.br |

Emerging Technologies for Enhanced Analyte Sensitivity and Selectivity in Estrone Research

The demand for lower detection limits and higher specificity in estrone research has spurred the development and refinement of various analytical technologies. While traditional immunoassays like ELISA and RIA have been used, they can suffer from a lack of selectivity and cross-reactivity. nih.gov Consequently, hyphenated chromatographic techniques coupled with mass spectrometry have become the gold standard. nih.govresearchgate.net

Chromatography-Mass Spectrometry (MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the leading methods for the quantification of estrogens. nih.govnih.govresearchgate.net These techniques offer unparalleled specificity and sensitivity, allowing for the detection of estrogens at picogram-per-milliliter (pg/mL) levels. nih.govthermofisher.com

GC-MS/MS: Often requires derivatization of the analytes to increase their volatility and thermal stability. mst.dkresearchgate.net This additional step can improve sensitivity but also adds complexity to the sample preparation process. researchgate.net

LC-MS/MS: Has become increasingly popular as it often allows for the direct analysis of estrogens without derivatization. nih.gov Advances in liquid chromatography, such as the use of ultra-high-performance liquid chromatography (UHPLC), have enabled faster separations and improved resolution. nih.gov The use of derivatizing agents like dansyl chloride can further enhance sensitivity for ultra-trace analysis. researchgate.net

The choice between GC-MS and LC-MS depends on the specific application, the nature of the analytes, and the sample matrix. nih.gov

Advanced Ionization and Detection Methods

Recent advancements in mass spectrometry have further pushed the boundaries of sensitivity. For instance, the use of high-sensitivity mass spectrometers can achieve detection limits in the low pg/mL range without the need for derivatization. thermofisher.com Different ionization techniques, such as electrospray ionization (ESI) and negative chemical ionization (NCI), can be optimized to enhance the signal for specific estrogen derivatives. sigmaaldrich.com

Emerging Detection Platforms

Beyond mass spectrometry, other novel detection technologies are being explored for estrogen analysis:

Electrochemical Immunosensors: These devices combine the high selectivity of antibodies with the sensitivity of electrochemical detection. acs.org They offer the potential for rapid and sensitive analysis, with detection limits reported in the nanogram-per-liter (ng/L) range for some estrogens. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): This is a highly sensitive vibrational spectroscopy technique that can enable the detection of single molecules. mdpi.com For phenolic molecules like estrone, a coupling reaction can be used to form a SERRS-active compound, allowing for very low detection limits. mdpi.com

Quartz Crystal Microbalance (QCM) Sensors: These sensors can be coated with molecularly imprinted polymers (MIPs) to create highly selective and sensitive devices for the detection of specific estrogens like estrone. mdpi.com

Interactive Data Table: Overview of Advanced Analytical Technologies for Estrone Derivatives

| Technology | Principle | Advantages | Challenges |

| GC-MS/MS | Separation by gas chromatography, detection by tandem mass spectrometry. nih.gov | High sensitivity and selectivity. nih.gov | Often requires derivatization. mst.dkresearchgate.net |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. nih.gov | High sensitivity and selectivity, often no derivatization needed. nih.govthermofisher.com | Potential for matrix effects (ion suppression). nih.gov |

| Electrochemical Immunosensors | Antibody-antigen recognition coupled with electrochemical signal transduction. acs.org | High sensitivity and selectivity, rapid analysis. acs.org | Antibody production and sensor fabrication can be complex. |

| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. mdpi.com | Extremely high sensitivity (single-molecule potential). mdpi.com | Requires specific sample preparation (e.g., coupling reaction). mdpi.com |

| MIP-based QCM Sensors | Mass-sensitive quartz crystal coated with a selective molecularly imprinted polymer. mdpi.com | High selectivity, real-time detection. mdpi.com | MIP synthesis and sensor integration require expertise. |

Computational and Theoretical Studies on Estrone and Its C13 Methyl Variants

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, thereby elucidating the binding mode and affinity. nih.gov This approach is crucial for understanding how subtle structural changes in a molecule, such as the methylation at the C13 position, can influence its biological activity.

Molecular docking studies are instrumental in predicting how estrone (B1671321) and its C13-methyl variants fit into the binding pockets of target proteins like estrogen receptors (ERα and ERβ), aromatase, and 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.comresearchgate.net These simulations model the ligand's conformation and its orientation within the active site, which is essential for initiating a biological response. mdpi.com

The binding of a ligand to a protein is governed by a complex network of intermolecular interactions. researchgate.netdocumentsdelivered.com Computational models allow for a detailed analysis of these forces, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. rsc.org The ligand binding to the active site of proteins is significantly influenced by the charge density distribution and the electrostatic interactions between the ligand and the nearby amino acids. researchgate.netresearchgate.net

In the context of the estrogen receptor, the interaction between the ligand and key amino acid residues determines whether the ligand acts as an agonist or an antagonist. For example, the interaction with His524 in the ERα LBD is crucial for the agonistic activity of estrogens. mdpi.com Docking simulations can map these interactions precisely. For estrone derivatives, the central hydrophobic core interacts favorably with several nonpolar amino acid residues of the estrogen receptor. researchgate.net The stability of these interactions is a key determinant of binding affinity. Computational studies comparing estradiol (B170435) (E2) with other ligands have shown that specific interactions, such as those with Trp383 in ERα, can act as a "gatekeeper," influencing the receptor's conformational state. nih.gov

Interactive Table: Key Intermolecular Interactions of Estrone Derivatives in ERα Binding Pocket

| Interacting Residue | Interaction Type | Role in Binding |

|---|---|---|

| Glu353 | Hydrogen Bond | Anchors the phenolic A-ring of the ligand. |

| Arg394 | Hydrogen Bond | Stabilizes the A-ring orientation. |

| His524 | Hydrogen Bond | Crucial for agonistic activity; positions Helix 12. |

| Phe404 | π-π Stacking | Interacts with the aromatic A-ring. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To achieve higher accuracy in modeling ligand-protein interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.com In this approach, the ligand and the immediate active site residues are treated with quantum mechanics (QM), which provides a more accurate description of electronic effects, while the rest of the protein and solvent are treated with classical molecular mechanics (MM). researchgate.netspringernature.com

QM/MM simulations are particularly powerful for studying the electronic properties of a ligand within the complex and dynamic environment of a protein's active site. rsc.orgnih.gov These methods can accurately calculate the charge density distribution, electrostatic potential, and chemical bonding nature of estrogens inside the estrogen-binding domain. researchgate.netnih.gov Experimental charge density studies on estrone and its derivatives, using X-ray diffraction, provide valuable data to validate and complement these theoretical calculations. nih.govnih.govacs.org

The charge distribution across the estrone molecule dictates its electrostatic interactions with the protein. researchgate.net QM/MM studies have shown how the protein environment polarizes the ligand, affecting the strength of hydrogen bonds and other electrostatic interactions. This detailed electronic insight is crucial for understanding the subtleties of molecular recognition and the mechanisms of enzyme catalysis. rsc.org